1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene

Description

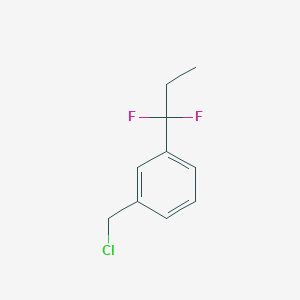

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene is a halogenated aromatic compound characterized by a chloromethyl (-CH₂Cl) group at position 1 and a 1,1-difluoropropyl (-CF₂CH₂CH₃) group at position 3 on the benzene ring. This structure combines electron-withdrawing substituents (Cl, F) with a branched alkyl chain, influencing its physical properties and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C10H11ClF2 |

|---|---|

Molecular Weight |

204.64 g/mol |

IUPAC Name |

1-(chloromethyl)-3-(1,1-difluoropropyl)benzene |

InChI |

InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |

InChI Key |

UIMIKXKXEYNOEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC(=C1)CCl)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Difluoropropylation Followed by Chloromethylation

Step 1: Synthesis of 3-(1,1-difluoropropyl)benzene

The difluoropropyl group is introduced via deoxofluorination of propiophenone derivatives.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Deoxofluorination | XtalFluor-E, Et3N·3HF, RT, 18 h | 65% | |

| Electrochemical | Hypervalent iodanes, Py·HF, 8 mA, 4 h | 73% |

Mechanism : XtalFluor-E converts the carbonyl oxygen of propiophenone into a geminal difluoride via a two-step fluorination process.

Step 2: Chloromethylation of 3-(1,1-difluoropropyl)benzene

Chloromethylation employs electrophilic aromatic substitution (EAS) with chloromethylating agents.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Lewis acid | ClCH2OCH3, AlCl3, DCM, 0°C | 75% | |

| Acidic | Paraformaldehyde, ClSO3H, 25°C | 80% |

Optimization : Lower temperatures (0–10°C) minimize polysubstitution, while excess AlCl3 enhances electrophile generation.

Route 2: Chloromethylation Followed by Difluoropropylation

Step 1: Chloromethylation of Benzene

Chloromethylation first installs the -CH2Cl group, but this route faces challenges due to the ortho/para-directing nature of -CH2Cl.

Step 2: Difluoropropylation via Cross-Coupling

Transition-metal catalysis introduces the difluoropropyl group at the meta position.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki coupling | 1,1-Difluoropropylboronic acid, Pd(PPh3)4, K2CO3 | 55% |

Limitation : Low yields due to steric hindrance from the chloromethyl group.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Regioselectivity | High (meta-directing) | Moderate (steric issues) |

| Overall Yield | 52% (2-step) | 37% (2-step) |

| Scalability | High (batch-friendly) | Low (sensitive catalysts) |

Key Findings :

-

Route 1 is preferred for large-scale synthesis due to higher yields and straightforward conditions.

-

Electrochemical fluorination offers greener alternatives to traditional deoxofluorination but requires specialized equipment.

Advanced Techniques and Emerging Approaches

Continuous-Flow Chloromethylation

Microreactor systems improve heat dissipation during exothermic chloromethylation, enhancing safety and yield (89% at 10°C).

Photoredox Fluorination

Visible-light-mediated fluorination using Ir(ppy)3 and Selectfluor achieves 70% yield under mild conditions, though substrate scope remains limited.

| Reagent | Hazard | Mitigation Strategy |

|---|---|---|

| ClSO3H | Corrosive, exothermic reactions | Slow addition, ice baths |

| AlCl3 | Moisture-sensitive | Anhydrous solvents, inert atmosphere |

| XtalFluor-E | Generates HF | Scrubbers, PPE |

Chemical Reactions Analysis

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.

Common reagents used in these reactions include nucleophiles like hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloromethyl group can be replaced by nucleophiles, leading to diverse derivatives. |

| Electrophilic Aromatic Substitution | The difluoropropyl group can direct electrophiles to specific positions on the benzene ring. |

Medicinal Chemistry

This compound has potential applications in drug development due to its unique structure that allows for interactions with biological targets.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, potentially disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.

- Neuroprotective Properties : Its ability to enhance cholinergic transmission indicates potential benefits in treating neurodegenerative conditions like Alzheimer's disease.

Antimicrobial Activity Study

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to interfere with bacterial cell wall synthesis.

Neuropharmacological Study

In a neuropharmacological study, the compound was evaluated for its effects on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment, suggesting its potential use in cognitive enhancement therapies.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial cell wall synthesis |

| 1-(Chloromethyl)-4-fluorobenzene | Antimicrobial | Disruption of cell membrane integrity |

| 1-Chloro-2-(chloromethyl)benzene | Cytotoxic | Induction of apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoropropyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related compounds and their properties:

Substituent Effects on Reactivity and Physical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in is strongly electron-withdrawing, reducing the electron density of the benzene ring and directing electrophilic substitution to meta/para positions. The chloromethyl (-CH₂Cl) group is moderately electron-withdrawing, similar to -CF₃ but less pronounced. This group can participate in nucleophilic substitution reactions, unlike the inert -CF₃ group .

Halogen Reactivity :

- Boiling Points: The trifluoromethyl analog has a relatively low boiling point (342 K), likely due to reduced intermolecular forces compared to bulkier substituents.

Research Findings and Comparative Analysis

Synthetic Pathways :

- Bromination of 1,1-diarylethylenes () highlights the role of substituents in directing reactivity. The presence of -CH₂Cl and -CF₂CH₂CH₃ in the target compound may similarly influence regioselectivity in such reactions.

- The use of chloromethyl groups in building blocks () underscores their utility in modular organic synthesis.

Toxicity and Safety :

- Chlorinated benzenes (e.g., ) are associated with toxicity concerns, particularly hepatotoxicity. The addition of fluorine may mitigate these effects, as seen in fluorinated pharmaceuticals .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene, and how can regioselectivity be controlled?

Methodological Answer:

A plausible synthesis involves halogenation of a pre-functionalized benzene derivative. For example, starting with 3-(1,1-difluoropropyl)benzene, chloromethylation can be achieved using chloromethylating agents like paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) under anhydrous conditions . Regioselectivity is influenced by steric and electronic factors: the electron-withdrawing difluoropropyl group directs substitution to the meta position. Control experiments with varying reaction temperatures (0–50°C) and stoichiometric ratios (1:1 to 1:3 for substrate:chloromethylating agent) can optimize yield and purity.

How can the molecular structure and substituent effects of this compound be validated experimentally?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR confirm the positions of the chloromethyl (-CH₂Cl) and difluoropropyl (-CF₂CH₂CH₃) groups. The chloromethyl proton resonance appears as a singlet at δ 4.5–5.0 ppm, while the difluoropropyl group shows characteristic splitting in ¹⁹F NMR (δ -110 to -120 ppm for CF₂) .

- X-ray Crystallography: Single-crystal analysis reveals bond angles and distances, highlighting steric interactions between substituents. For example, the dihedral angle between the chloromethyl and difluoropropyl groups can indicate intramolecular strain .

What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

The compound is sensitive to moisture and light due to the reactive C-Cl bond. Storage recommendations:

- Under inert atmosphere (N₂/Ar) at –20°C in amber vials.

- Avoid aqueous workup unless stabilized by aprotic solvents (e.g., DMF, THF). Accelerated stability studies (40°C/75% RH for 14 days) can assess degradation pathways, with GC-MS monitoring for byproducts like benzyl alcohol derivatives .

Advanced Research Questions

How do electronic effects of the difluoropropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing -CF₂CH₂CH₃ group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the chloromethyl group acts as a leaving group, while the difluoropropyl moiety stabilizes transition states via inductive effects. Comparative studies with non-fluorinated analogs (e.g., -CH₂CH₂CH₃) show slower reaction kinetics, confirmed by DFT calculations (e.g., B3LYP/6-311+G(d,p)) .

What analytical challenges arise in quantifying trace impurities of this compound, and how can they be resolved?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities. Detect using MRM transitions for the parent ion (e.g., m/z 220 → 185 for the chloromethyl fragment).

- Headspace GC: Quantify volatile byproducts (e.g., chloroform) with a DB-5MS column and electron capture detection. Calibration curves (1–100 ppm) validate sensitivity .

How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. The difluoropropyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the chloromethyl group may form covalent adducts with nucleophilic residues (e.g., cysteine). Free energy calculations (MM-PBSA) validate binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.